Cactinomycin

Description

Historical Trajectory of Cactinomycin Research

The story of this compound is intrinsically linked to the broader history of actinomycins, a class of potent antibiotics. The initial discovery of actinomycin (B1170597) in 1940 by Selman Waksman and H. Boyd Woodruff from Streptomyces antibioticus marked a significant milestone in the search for antimicrobial agents. nih.gov This pioneering work opened the door to the isolation and characterization of a variety of related compounds from different Streptomyces species. nih.gov

This compound itself was later identified as a complex mixture of actinomycins, primarily consisting of actinomycin D (also known as Dactinomycin), actinomycin C2, and actinomycin C3. drugfuture.com It is produced by the bacterium Streptomyces chrysomallus. drugfuture.com The realization that this compound was a mixture of closely related, potent biological molecules spurred further investigation into its components and their individual activities.

Early research on this compound and its constituent parts focused on their remarkable antibacterial and antineoplastic properties. oncotarget.com Scientists were intrigued by their ability to inhibit the growth of various microorganisms and tumor cells. This led to extensive studies to elucidate their chemical structures and understand the basis of their potent biological activity. The unique structure of these compounds, featuring a planar phenoxazone ring system linked to two cyclic pentapeptide lactones, became a central focus of this research. researchgate.net

This compound as a Model Compound in Molecular Biology Research

The potent biological effects of this compound, particularly its ability to halt cell growth, pointed towards a fundamental mechanism of action at the molecular level. This led to its adoption as a powerful tool and model compound in molecular biology, primarily for studying the intricate processes of DNA transcription and replication.

The primary mechanism of action of this compound's major component, Dactinomycin (B1684231), is its ability to intercalate into the DNA double helix. rcsb.orgresearchgate.net This process, where the planar phenoxazone ring of the molecule inserts itself between adjacent base pairs, specifically at guanine-cytosine (G-C) rich sequences, causes a significant distortion of the DNA structure. rcsb.orgnih.gov This physical blockage effectively obstructs the progression of RNA polymerase along the DNA template, thereby inhibiting the synthesis of RNA in a process known as transcription. researchgate.net

This well-defined mechanism of transcription inhibition has made this compound and its components invaluable for researchers. By treating cells with this compound, scientists can selectively shut down transcription and observe the subsequent effects on various cellular processes. This has been instrumental in:

Determining mRNA stability: By inhibiting the synthesis of new mRNA molecules, researchers can measure the decay rate of existing mRNAs, providing insights into gene regulation. nih.gov

Elucidating the role of transcription in various cellular events: this compound has been used to investigate the transcriptional requirements for processes such as cell differentiation, apoptosis, and the cell cycle.

Studying DNA-drug interactions: The specific and high-affinity binding of this compound to DNA has made it a model system for studying the principles of how small molecules recognize and interact with nucleic acids. nih.govnih.gov Detailed structural studies, including X-ray crystallography and NMR spectroscopy, of this compound-DNA complexes have provided atomic-level insights into these interactions. rcsb.orgnih.govrcsb.org

The research findings derived from studies using this compound as a model compound have had a profound impact on our understanding of gene expression and its regulation. Its ability to specifically target and inhibit a fundamental cellular process with a well-characterized mechanism has solidified its status as an essential tool in the molecular biologist's toolkit.

Structure

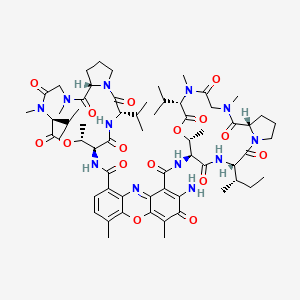

2D Structure

Properties

IUPAC Name |

2-amino-1-N-(3-butan-2-yl-7,11,14-trimethyl-2,5,9,12,15-pentaoxo-10-propan-2-yl-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl)-4,6-dimethyl-3-oxo-9-N-[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H88N12O16/c1-17-31(8)44-61(86)75-25-19-21-38(75)59(84)71(14)27-40(77)73(16)50(30(6)7)63(88)90-35(12)46(57(82)67-44)69-55(80)41-42(64)51(78)33(10)53-48(41)65-47-36(23-22-32(9)52(47)91-53)54(79)68-45-34(11)89-62(87)49(29(4)5)72(15)39(76)26-70(13)58(83)37-20-18-24-74(37)60(85)43(28(2)3)66-56(45)81/h22-23,28-31,34-35,37-38,43-46,49-50H,17-21,24-27,64H2,1-16H3,(H,66,81)(H,67,82)(H,68,79)(H,69,80) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFISCRQIYID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C(=O)C(=C4C3=NC5=C(C=CC(=C5O4)C)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)N)C)C(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H88N12O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1269.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2612-14-8, 8052-16-2 | |

| Record name | Actinomycin VI | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Actinomycin C | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.527 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanisms of Action

Deoxyribonucleic Acid (DNA) Interaction and Binding Dynamics

Cactinomycin is well-established as a DNA-binding agent, with its primary mode of action being the intercalation into the DNA double helix. chemicalbook.comdrugbank.compatsnap.com This process is highly specific and involves a complex interplay between the different structural components of the this compound molecule and the DNA.

Intercalative Binding to DNA

The core mechanism of this compound's interaction with DNA is intercalation, where the planar phenoxazone ring system of the molecule inserts itself between adjacent base pairs of the DNA. plos.orgresearchgate.net This binding is non-covalent but exceptionally strong and leads to significant conformational changes in the DNA structure. drugbank.comnih.gov

This compound exhibits a marked preference for binding to guanine-cytosine (G-C) rich sequences, particularly at GpC steps in the DNA. cancercareontario.canih.govnih.govnih.gov This specificity is a critical determinant of its biological activity. The affinity for these sites is attributed to the formation of strong hydrogen bonds between the threonine residues of this compound's cyclic peptides and the N3 and N2 positions of adjacent guanine (B1146940) bases. plos.orgnih.gov While GpC is the preferred binding site, this compound can also bind to other non-classical sequences, such as the T(G)nT motif, with high affinity. nih.gov

The planar tricyclic phenoxazone ring is the primary intercalating moiety of the this compound molecule. plos.orgresearchgate.netnih.gov This aromatic system inserts itself between the stacked base pairs of the DNA, leading to a distortion of the normal helical structure. nih.govscielo.org.mx This intercalation event is the foundational step for the subsequent interactions that stabilize the complex. The enzymatic synthesis of this phenoxazone chromophore has been a subject of study to understand the biosynthesis of actinomycins. nih.gov

The two cyclic pentapeptide chains of this compound play a crucial role in the stability and specificity of DNA binding. nih.govnih.gov These peptides, which are structurally rigid, make specific hydrogen bond contacts with the guanine bases in the minor groove, significantly enhancing the binding affinity. plos.orgmdpi.com The structural integrity and conformation of these cyclic peptides are essential for the tight and selective binding of this compound to its target DNA sequences. unimi.itnih.gov

Role of Phenoxazone Chromophore in Intercalation

Binding to Single-Stranded DNA (ssDNA)

While this compound is predominantly known for its interaction with double-stranded DNA (dsDNA), it also demonstrates the ability to bind to single-stranded DNA (ssDNA). researchgate.netnih.gov This binding is also sequence-selective and can occur in unstructured regions of ssDNA. nih.gov Studies have shown that this compound can bind to metastable hairpin structures within ssDNA, stabilizing these secondary structures. nih.gov The binding to ssDNA is thought to proceed through an induced-fit mechanism and is implicated in various biological activities, including the inhibition of reverse transcriptase. nih.gov

Sequence Selectivity and Length Requirements

This compound, like its well-studied analogue Actinomycin (B1170597) D, demonstrates notable sequence selectivity when binding to DNA. Its primary affinity is for duplex DNA sequences containing a guanine-cytosine (GpC) step. nih.govnih.govplos.org This preference is not arbitrary; it is dictated by the specific molecular interactions between the drug and the DNA. The specificity arises from the formation of strong hydrogen bonds in the minor groove between the threonine residues of this compound's two cyclic pentapeptide side chains and the guanine bases of the GpC site. plos.orgresearchgate.net While GpC is the canonical and most favored binding site, this compound can also bind to other, non-canonical sequences, albeit with lower affinity. These secondary sites include sequences such as GpG. nih.gov

The structural requirements for binding extend to the length of the DNA sequence. For high-affinity binding to double-stranded DNA, the binding site is generally considered to encompass approximately four base pairs. However, this compound's interaction is not limited to double-stranded DNA. It can also bind effectively to single-stranded DNA (ssDNA). nih.gov In this context, studies have shown that a minimum sequence length of just eight nucleotides is sufficient for tight binding. nih.gov Specifically, the unstructured octanucleotide d(AACCATAG) has been identified as a high-affinity binding site for an actinomycin analogue, demonstrating that pre-existing secondary structure is not a prerequisite for binding to ssDNA. nih.gov

| Feature | Description |

| Primary Binding Site | Duplex DNA at Guanine-Cytosine (GpC) steps. nih.govnih.govplos.org |

| Secondary Binding Sites | GpG sequences. nih.gov |

| Binding Site Size (dsDNA) | Approximately 4 base pairs. |

| Minimum Length (ssDNA) | 8 nucleotides, e.g., d(AACCATAG). nih.gov |

Induced-Fit Binding Mechanisms

The interaction between this compound and DNA is not a simple rigid "lock-and-key" process. Instead, it is better described by an induced-fit model. nih.gov This model posits that the initial binding of a ligand to its target can induce conformational changes in the target molecule to achieve a more stable, final complex.

This mechanism is particularly evident in this compound's binding to unstructured single-stranded DNA. nih.gov In these instances, the DNA does not possess a pre-formed binding pocket. The initial interaction with this compound induces a significant conformational change in the flexible ssDNA, causing it to fold and adopt a structure that is optimal for stable binding. nih.gov This dynamic process, where the DNA adapts its shape to accommodate the drug, highlights a more complex and flexible binding event than a static interaction would suggest. The binding of this compound to certain ssDNA sequences can therefore induce a substantial conformational change in the flanking sequences to form a highly stable complex. nih.gov

Modulation of DNA Conformation

Upon binding, this compound profoundly alters the three-dimensional structure of DNA. The core mechanism involves the intercalation of its planar phenoxazone ring system between adjacent base pairs of the DNA double helix. plos.orgnih.govresearchgate.net Simultaneously, the two cyclic pentapeptide side chains of the this compound molecule settle into the minor groove of the DNA. nih.govresearchgate.net

This dual interaction of intercalation and minor groove binding triggers a cascade of significant conformational changes in the DNA structure:

Unwinding: The insertion of the phenoxazone ring forces the DNA helix to unwind at the binding site. nih.gov

Bending: The complexation can induce a pronounced bend or kink in the DNA helix, often directed towards the major groove. nih.govnih.govrcsb.org

Minor Groove Widening: To accommodate the bulky pentapeptide rings, the minor groove of the DNA opens up and becomes wider. nih.govnih.gov

Nucleotide Flipping: In certain sequence contexts, such as CGG triplet repeats, the binding of this compound can be so disruptive that it causes nucleotides to flip out of the helical stack. nih.govrcsb.org

Helical Transition: Remarkably, in specific sequences, this compound binding can induce a localized transition from the typical right-handed B-DNA to a left-handed Z-DNA-like helical twist. nih.govrcsb.org

| Conformational Change | Description |

| Intercalation | Planar phenoxazone ring inserts between DNA base pairs. plos.orgnih.govresearchgate.net |

| Minor Groove Binding | Cyclic pentapeptide side chains occupy the minor groove. nih.govresearchgate.net |

| DNA Unwinding | The helical twist is decreased at the binding site. nih.gov |

| DNA Bending | A sharp kink is introduced into the DNA axis. nih.govnih.govrcsb.org |

| Minor Groove Widening | The minor groove expands to accommodate the drug's peptides. nih.govnih.gov |

| Nucleotide Flipping | Bases are forced out of the DNA helical stack in some sequences. nih.govrcsb.org |

| Left-Handed Twist | A localized transition to a Z-DNA-like conformation can occur. nih.govrcsb.org |

Inhibition of Nucleic Acid Synthesis Pathways

The primary and most well-documented biological effect of this compound is its potent inhibition of RNA synthesis, a process also known as transcription. core.ac.ukwisdomlib.org This inhibition is a direct consequence of its ability to bind tightly to the DNA template. plos.orgcellsignal.com By forming a stable and long-lived complex with DNA, this compound effectively prevents the cellular machinery from reading the genetic information encoded in the DNA, thereby halting the production of all types of RNA. scbt.com

RNA Synthesis Inhibition

DNA-Dependent RNA Polymerase Elongation Blockade

This compound specifically targets the elongation phase of transcription. wisdomlib.orgcellsignal.comnih.gov During this phase, the enzyme DNA-dependent RNA polymerase moves along the DNA template, reading the nucleotide sequence and synthesizing a complementary RNA strand.

The this compound-DNA complex acts as a significant physical roadblock. researchgate.netcellsignal.com When the advancing RNA polymerase enzyme encounters this complex, its forward progression along the DNA is halted. core.ac.ukscbt.com This steric hindrance prevents the polymerase from continuing the process of RNA chain elongation, leading to the premature termination of transcription. nih.gov The drug essentially "locks" the DNA in a state that is inaccessible to the polymerase for effective transcription. scbt.comnih.gov

Differential Sensitivity of Ribosomal RNA Synthesis

A key feature of this compound's activity is the differential sensitivity of various RNA species to its inhibitory effects. The synthesis of ribosomal RNA (rRNA) is exceptionally sensitive to the drug, being inhibited at concentrations up to 100-fold lower than those required to achieve similar inhibition of messenger RNA (mRNA) synthesis. core.ac.uknih.govasm.org

This high sensitivity is not due to a preferential binding of the drug to ribosomal DNA (rDNA) but is rather explained by a model based on transcription frequency . nih.gov

Highly Active Genes (rRNA): Genes encoding rRNA are among the most actively transcribed in the cell, meaning they are densely populated with RNA polymerase enzymes moving in close succession. nih.gov When a single this compound molecule binds to the rDNA, it creates a roadblock. This initial blockage causes a "traffic jam," where the subsequent polymerase molecules pile up behind the stalled one, extending back to the promoter region. This polymerase pile-up physically obstructs the promoter, preventing the initiation of new rounds of transcription. nih.gov

Less Active Genes (mRNA): In contrast, genes for most mRNAs are transcribed less frequently. nih.gov On these genes, RNA polymerase molecules are much more widely spaced. Therefore, when a this compound molecule binds, it blocks only the single polymerase that encounters it, without causing a larger pile-up that affects transcription initiation. nih.gov

This "traffic jam" effect on highly transcribed genes explains why rRNA synthesis is so exquisitely sensitive to even low concentrations of this compound. wisdomlib.orgnih.gov

| RNA Type | Sensitivity to this compound | Underlying Mechanism |

| Ribosomal RNA (rRNA) | High (inhibited at low drug concentrations). core.ac.uknih.govasm.org | High transcription frequency leads to dense polymerase packing; a single drug-DNA complex causes a "traffic jam" that blocks new transcription initiation. nih.gov |

| Messenger RNA (mRNA) | Low (requires higher drug concentrations for inhibition). nih.govasm.org | Low transcription frequency results in widely spaced polymerases; a drug-DNA complex only blocks the individual enzyme that encounters it. nih.gov |

Mathematical Modeling of Transcription Inhibition Kinetics

The sensitivity of RNA synthesis to inhibition by this compound (specifically its component Actinomycin D) is not uniform across all genes and is significantly dependent on the frequency of transcription. nih.gov Mathematical models have been developed to elucidate the dose-response kinetics of this inhibition. These models are based on the principle that on highly active genes, such as those for ribosomal DNA (rDNA), RNA polymerase molecules are densely packed. nih.gov

According to this model, the binding of a single actinomycin D molecule can cause a steric hindrance that leads to the "stacking up" of polymerase molecules behind it, which ultimately interferes with the initiation of new transcription at the promoter site. nih.gov In contrast, on genes that are transcribed less frequently, the polymerases are more widely spaced, and the drug tends to inhibit them individually at the point of the blockade. The models successfully account for these differential sensitivities and can be used to estimate the transcriptional efficiency and size of individual genes based on their dose-response kinetics. nih.gov

Interference with DNA Replication Processes

This compound's ability to intercalate into the DNA duplex gives it a potent capacity to interfere with DNA replication. plos.orgnih.gov By binding to DNA, it creates a stable complex that physically obstructs the machinery of replication, including DNA polymerase. nih.govplos.orgnih.gov Studies have specifically shown that this compound inhibits the initiation phase of DNA replication in mammalian cells. nih.gov

Topoisomerase II Inhibition and Cleavable Complex Stabilization

Beyond its effects on transcription and replication, this compound also functions as a topoisomerase II inhibitor. patsnap.combiomedpharmajournal.org Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage, which is critical during replication and transcription. patsnap.commdpi.com

The mechanism of many topoisomerase II inhibitors involves the stabilization of the "cleavable complex," a transient intermediate state where the enzyme is covalently bound to the broken ends of the DNA. biomedpharmajournal.orgfrontiersin.org By stabilizing this complex, the inhibitors prevent the re-ligation of the DNA strands, leading to the accumulation of DNA breaks that are toxic to the cell and can trigger apoptosis. biomedpharmajournal.orgmdpi.comwikipedia.org The biological activity of actinomycins is attributed, in part, to this ability to inhibit topoisomerase II, resulting in the formation of single-strand DNA fragments. biomedpharmajournal.org

Effects on Protein Synthesis and Cellular Metabolism

Modulation of Protein Synthesis Initiation (post-40S ribosomal complex formation)

This compound and other transcription inhibitors can progressively inhibit the initiation of protein synthesis in mammalian cells, an effect that is independent of their impact on mRNA synthesis. nih.gov Detailed studies in Chinese Hamster Ovary (CHO) cells have revealed that this inhibition occurs at a specific stage of translation initiation. The formation of the 40S initiation complex, which involves the small ribosomal subunit, initiator tRNA, and other factors, is not impaired. nih.gov In fact, the levels of the labeled 40S initiation complex in treated cells were found to be the same or even higher than in control cells. nih.gov

However, the subsequent step, the formation of the 80S initiation complex (the joining of the 60S large ribosomal subunit), is inhibited. nih.gov This indicates that the lesion in protein synthesis occurs after the formation of the 40S complex, pinpointing a very specific point of disruption in the translation pathway. nih.gov

Coordination Between Nuclear Transcription and Cytoplasmic Translation

The observed inhibition of protein synthesis initiation, despite the availability of the 40S complex components, suggests a sophisticated coordination mechanism between events in the nucleus (transcription) and the cytoplasm (translation). nih.gov The cell appears to link the ongoing process of transcription with the efficiency of translation initiation. When transcription is halted by a drug like this compound, a signal may be relayed to the cytoplasm that downregulates the final stages of translation initiation. nih.gov

This effect is distinct from other known translational control systems, such as the hemin (B1673052) response in reticulocytes. nih.gov The inhibition of RNA synthesis by this compound is considered an initial event that secondarily leads to the inhibition of protein translation, a pattern observed with several agents that induce immunogenic cell death. embopress.org This highlights a fundamental cellular pathway that couples nuclear and cytoplasmic activities to ensure a coordinated response to cellular stress. nih.gov

Data Tables

Table 1: Summary of this compound's Molecular Mechanisms

| Mechanism | Target Process/Molecule | Detailed Effect | Key References |

|---|---|---|---|

| Transcription Inhibition | RNA Polymerase / DNA | Intercalates into DNA, physically blocking RNA polymerase action and preventing transcription initiation. | patsnap.com, nih.gov |

| Replication Interference | DNA Replication Machinery | Inhibits the initiation of DNA replication by forming a stable complex with DNA. | plos.org, nih.gov, nih.gov |

| Topoisomerase II Inhibition | Topoisomerase II | Stabilizes the cleavable complex, preventing DNA re-ligation and leading to DNA strand breaks. | patsnap.com, biomedpharmajournal.org, mdpi.com |

| Protein Synthesis Modulation | 80S Ribosomal Complex Formation | Inhibits the formation of the 80S initiation complex after the 40S complex has formed. | nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name | Alias/Component | Role/Context |

|---|---|---|

| This compound | Actinomycin C | The primary subject of the article; an antibiotic complex. |

| Actinomycin D | Dactinomycin (B1684231) | A major, well-studied component of this compound. |

| Actinomycin C2 | - | A component of the this compound complex. |

| Actinomycin C3 | - | A component of the this compound complex. |

| Spermine (B22157) | - | A polyamine that can attenuate the effects of Actinomycin D on DNA. |

| Fluorodeoxyuridine | - | Used experimentally to synchronize cells at the beginning of S phase. |

| Thymidine | - | Used experimentally in studies of DNA replication. |

Reactive Oxygen Species (ROS) Generation and Oxidative Damage

This compound, referred to as Actinomycin D in much of the scientific literature, is recognized as a DNA-damaging agent that can induce the generation of Reactive Oxygen Species (ROS). nih.gov ROS are highly reactive chemical species formed from oxygen, and their accumulation within a cell can lead to significant oxidative damage. wikipedia.orgmdpi.com The production of ROS is a frequent phenomenon observed in cells undergoing apoptosis (programmed cell death) following treatment with anticancer drugs. nih.gov

Studies have demonstrated that treatment with Actinomycin D leads to a dose-dependent increase in intracellular ROS production in various cell types. nih.gov This elevation in ROS can overwhelm the cell's natural antioxidant defense mechanisms, leading to a state of oxidative stress. nih.gov A key consequence of this stress is lipid peroxidation, a process where ROS attack and damage lipids in cell membranes. nih.gov This is evidenced by the increased levels of malondialdehyde (MDA), a decomposition product of lipid peroxidation, in cells treated with Actinomycin D. mdpi.comnih.gov The damage to DNA and the subsequent generation of ROS contribute significantly to the compound's cytotoxic effects. nih.gov

Cellular Responses and Signaling Pathway Modulation

This compound elicits a range of complex cellular responses, primarily through the modulation of critical signaling pathways that govern cell life and death.

Induction of Immunogenic Cell Death (ICD)

A significant cellular response to this compound is the induction of immunogenic cell death (ICD). nih.govnih.gov ICD is a specialized form of cell death triggered by certain chemotherapeutic agents, where dying cancer cells release signals that stimulate an anti-tumor immune response. nih.govnih.govembopress.org this compound has been identified as a potent inducer of ICD, capable of mediating immune-dependent anticancer effects. nih.govnih.govembopress.org This identification was aided by artificial intelligence models designed to screen large compound libraries for agents predicted to induce ICD based on their molecular characteristics. nih.govnih.gov The process of ICD involves the emission of pre-mortem stress signals from the cancer cell, which ultimately mobilizes the host's immune system against the tumor. nih.govembopress.org

Mechanistic Link to RNA Synthesis Inhibition

The primary mechanism by which this compound induces ICD is intrinsically linked to its well-established function as an inhibitor of transcription—the process of synthesizing RNA from a DNA template. nih.govnih.gov Research has established that the inhibition of RNA synthesis is a foundational event for the induction of ICD by a panel of pharmacological stimulators, including this compound. nih.govnih.govembopress.org By acting as a transcription inhibitor, this compound secondarily disrupts protein synthesis (translation). nih.govnih.gov This disruption of fundamental cellular processes serves as a key trigger for the stress responses that characterize ICD. nih.govnih.gov

Cell Cycle Perturbation and Arrest

This compound exerts a profound influence on the cell cycle, leading to its perturbation and arrest. nih.gov The cell cycle is a series of events that takes place in a cell as it grows and divides. Disrupting this cycle is a common mechanism for anti-cancer agents.

G1 Phase Arrest Mechanisms

Specifically, this compound has been shown to arrest the cell cycle in the G1 phase. nih.govnih.gov The G1 phase is the first of four phases in the cell cycle, where the cell synthesizes proteins and grows in size. An arrest in this phase prevents the cell from entering the S phase, where DNA replication occurs, thus halting proliferation. frontiersin.org In some cell lines, this G1 phase arrest is followed by p53-dependent apoptosis. nih.gov The arrest mechanism involves the modulation of key regulatory proteins. For instance, a decrease in the expression of c-jun, a protein that regulates the efficient transition from G1 to S phase, can contribute to cell cycle arrest. mdpi.com

Involvement of Specific Signaling Proteins (e.g., Shc/Grb2, MEKK3, Hsp70)

The anti-tumor effects of this compound are attributed to the synergistic effects of various proteins it regulates. nih.gov Proteomic analyses have revealed specific changes in signaling proteins following treatment with the compound. nih.gov Notably, this compound was previously identified as an inhibitor of the interaction between Shc and Grb2 proteins, which are components of signal transduction pathways involved in cell growth. nih.gov

Further investigation into the mechanisms of G1 phase arrest has shown that this compound treatment leads to the up-regulation of Mitogen-Activated Protein Kinase Kinase Kinase 3 (MEKK3) and the down-regulation of Heat shock protein 70 (Hsp70). nih.gov MEKK3 is strongly associated with G1 arrest of the cell cycle, while Hsp70, a molecular chaperone, is also involved in cell cycle regulation and can inhibit apoptosis. nih.govnih.gov These findings indicate that this compound's ability to halt cell growth is not due to a single action but rather a complex interplay of inhibiting growth-promoting interactions (like Shc/Grb2) and modulating other critical signaling pathways. nih.gov

| Protein/Complex | Role in Cell Signaling | Effect of this compound | Reference |

| Shc/Grb2 | Growth factor signaling | Interaction is inhibited | nih.gov |

| MEKK3 | Cell cycle regulation | Up-regulated | nih.gov |

| Hsp70 | Molecular chaperone, cell cycle regulation, anti-apoptotic | Down-regulated | nih.gov |

Nucleolar Stress Induction

This compound, also known as actinomycin D, is a well-established inhibitor of RNA polymerase I. nih.gov This inhibition disrupts the synthesis of ribosomal RNA (rRNA), a critical component of ribosomes, leading to a state of cellular "nucleolar stress". nih.govnih.gov The nucleolus, the primary site of ribosome biogenesis, acts as a sensor for this stress. nih.govaging-us.com

The process of ribosome biogenesis is highly energy-intensive and crucial for cell growth and proliferation. aging-us.commdpi.com this compound's interference with this process triggers a cascade of events. One of the key consequences of inhibiting rRNA synthesis is the disruption of nucleolar structure and the release of several nucleolar proteins into the nucleoplasm. nih.govnih.gov

Key Research Findings on Nucleolar Stress Induction by this compound:

Inhibition of RNA Polymerase I: this compound binds to DNA, preventing RNA polymerase I from transcribing the genes that code for rRNA. nih.govpatsnap.com This is the initial and primary event leading to nucleolar stress.

Release of Nucleolar Proteins: Following the inhibition of rRNA synthesis, nucleolar proteins such as Nucleophosmin (NPM1) and ribosomal proteins (e.g., L5 and L11) are released from the nucleolus. nih.govnih.gov In cells with wild-type NPM1, it relocates from the nucleolus primarily to the nucleoplasm after treatment with actinomycin D. nih.gov

p53 Activation: The released ribosomal proteins, particularly L5 and L11, can bind to and inhibit MDM2, a key negative regulator of the tumor suppressor protein p53. nih.govnih.gov This inhibition leads to the stabilization and activation of p53, which can then induce cell cycle arrest or apoptosis (programmed cell death). nih.gov

Impact on Cancer Cells: The heightened demand for ribosomes in rapidly proliferating cancer cells makes them particularly vulnerable to the effects of nucleolar stress. mdpi.comresearchgate.net Inducing nucleolar stress is a therapeutic strategy, and several anticancer drugs have been found to act through this mechanism. researchgate.net

Table 1: Effects of this compound (Actinomycin D) on Nucleolar Components and Processes

| Cellular Component/Process | Effect of this compound (Actinomycin D) | Reference |

| RNA Polymerase I | Inhibition of activity | nih.gov |

| rRNA Synthesis | Decreased production | nih.govnih.gov |

| Nucleophosmin (NPM1) | Relocalization from nucleolus to nucleoplasm | nih.govnih.gov |

| Ribosomal Proteins (L5, L11) | Accumulation in the ribosome-free fraction and binding to MDM2 | nih.gov |

| p53 | Stabilization and activation | nih.govnih.gov |

Macrophage-Mediated Cytolysis of Treated Cells

Beyond its direct cytotoxic effects, this compound can also render tumor cells more susceptible to destruction by the immune system, specifically by macrophages. nih.gov Macrophages are a type of white blood cell that can engulf and digest cellular debris and pathogens, as well as cancer cells. frontiersin.org

Research has shown that pretreating tumor cells with this compound (actinomycin D) significantly enhances their killing by macrophages. nih.govnih.gov This suggests that the compound alters the tumor cells in a way that makes them more recognizable or vulnerable to macrophage-mediated cytolysis.

Key Research Findings on Macrophage-Mediated Cytolysis:

Increased Sensitivity to Cytolysis: Pretreatment of L-929 tumor cells with actinomycin D made them exceptionally sensitive to the cytotoxic effects of macrophages. nih.gov This enhanced killing was observed even at very low effector-to-target cell ratios, with estimates suggesting a single macrophage could kill between 10 and 1000 treated target cells. nih.gov

Role of Monocyte Cytotoxic Factor (CF): Studies using WEHI 164 tumor cells demonstrated that a monocyte-derived cytotoxic factor (CF) is a crucial effector molecule in the lysis of both untreated and actinomycin D-treated cells by monocytes (the precursors to macrophages). nih.gov The cytolytic activity was significantly enhanced by treating the target cells with actinomycin D. nih.gov

Mechanism of Enhanced Killing: While the precise mechanism is not fully elucidated, it is hypothesized that this compound treatment may alter the surface of tumor cells, potentially unmasking or increasing the expression of molecules that signal for their destruction by macrophages. The process appears to be one of cytotoxicity rather than simple detachment from a surface. nih.gov

Table 2: Impact of this compound (Actinomycin D) Pretreatment on Tumor Cell Susceptibility to Macrophage Cytolysis

| Cell Line | Observation | Reference |

| L-929 | Pretreatment with actinomycin D led to a dramatic increase in sensitivity to macrophage-mediated killing. | nih.gov |

| WEHI 164 | Actinomycin D treatment enhanced cytolysis mediated by monocytes and their secreted cytotoxic factors. | nih.gov |

Biosynthesis and Microbial Production of Cactinomycin

Producing Microorganisms and Strain Characterization

Cactinomycin and its related compounds are primarily produced by filamentous bacteria belonging to the genus Streptomyces, which are renowned for their ability to synthesize a wide array of secondary metabolites. mdpi.comajol.info Several species have been identified as producers of this compound, which is often synthesized as a complex of related actinomycins, primarily actinomycin (B1170597) C1 (dactinomycin), C2, and C3. ncats.iodrugfuture.com

Key producing organisms include:

Streptomyces chrysomallus : This species is the most frequently cited producer of the this compound complex (actinomycin C). nih.govdrugfuture.comchemwatch.netqeios.comnih.govnih.gov It synthesizes a mixture typically composed of actinomycins C1, C2, and C3. drugfuture.com Research on S. chrysomallus has been fundamental to understanding the genetic and biochemical basis of actinomycin synthesis. nih.govnih.gov

Streptomyces parvulus : This species is a known producer of actinomycins, with some strains noted for producing high yields of actinomycin D (dactinomycin). scielo.brthefreedictionary.combrieflands.comnih.gov Studies have focused on optimizing fermentation conditions to enhance antibiotic production in this organism. scielo.brbrieflands.com

Streptomyces costaricanus : A marine-derived strain, S. costaricanus SCSIO ZS0073, has been identified as a producer of actinomycin D. nih.govcmu.ac.thnih.gov The characterization of its genome has provided valuable comparative data for the study of actinomycin biosynthesis. nih.gov

Streptomyces anulatus : This species, also known as Streptomyces chrysomallus subsp. chrysomallus, is recognized for its production of this compound among other bioactive compounds like tubermycin B and telomestatin. wikipedia.orgmdpi.com

Other species such as Streptomyces antibioticus, Streptomyces gramineus, and Streptomyces lichenis have also been reported to produce various actinomycins, highlighting the broad distribution of this biosynthetic capability within the genus. mdpi.comcmu.ac.thnih.gov

Table 1: Selected this compound-Producing Microorganisms

| Microorganism | Key Produced Compound(s) | Notable Characteristics | Reference(s) |

|---|---|---|---|

| Streptomyces chrysomallus | This compound (Actinomycin C complex: C1, C2, C3) | Archetypal producer, extensively studied for biosynthesis. | nih.govdrugfuture.comnih.govnih.gov |

| Streptomyces parvulus | Actinomycin D (C1) | High-yield producer under optimized conditions. | scielo.brbrieflands.comnih.gov |

| Streptomyces costaricanus | Actinomycin D, Actinomycin Xoβ | Marine-derived, genome sequenced for BGC analysis. | nih.govcmu.ac.thnih.gov |

| Streptomyces anulatus | This compound, Actinomycin C | Also produces other diverse secondary metabolites. | wikipedia.orgmdpi.com |

Elucidation of the Biosynthetic Pathway

The central phenoxazinone chromophore of this compound is derived from two molecules of the non-proteinogenic amino acid 4-methyl-3-hydroxyanthranilic acid (4-MHA). nih.govnih.gov The biosynthesis of 4-MHA starts from the essential amino acid L-tryptophan. nih.govresearchgate.net

The key steps in this conversion are:

Tryptophan Oxidation : The pathway is initiated by the enzyme tryptophan-2,3-dioxygenase, which opens the indole (B1671886) ring of L-tryptophan to form N-formylkynurenine. nih.gov

Deformylation : N-formylkynurenine is then deformylated by a kynurenine (B1673888) formamidase to yield L-kynurenine. nih.gov

Hydroxylation and Methylation : L-kynurenine undergoes a series of tailoring steps, including hydroxylation and methylation, to generate the final 4-MHA precursor. researchgate.net An enzyme specifically activating 4-MHA has been isolated from S. chrysomallus, confirming its role as a direct intermediate in the biosynthesis. nih.gov

The two pentapeptide side chains of this compound are assembled by large, multi-domain enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS). researchgate.netnih.gov These enzymes function as assembly lines, sequentially adding specific amino acids to the growing peptide chain.

The NRPS system for this compound biosynthesis uses 4-MHA as the starting unit. nih.gov The assembly line then incorporates the following amino acids in order: L-threonine, D-valine, L-proline, sarcosine (B1681465) (N-methylglycine), and L-N-methylvaline. nih.gov The NRPS machinery is composed of distinct modules, each responsible for the recognition, activation (as an aminoacyl-adenylate), and condensation of a single amino acid. Epimerization domains within the NRPS are responsible for converting L-valine to its D-isoform found in the final structure.

The formation of the complete this compound molecule involves a sequence of precise enzymatic reactions:

Activation of 4-MHA : The biosynthesis begins with the activation of the 4-MHA precursor by a specific activating enzyme, which forms the corresponding adenylate. nih.gov This prepares the molecule for loading onto the NRPS assembly line.

Peptide Chain Elongation : The NRPS machinery iteratively condenses the five amino acids onto the 4-MHA starter unit, forming a 4-MHA-pentapeptide intermediate that remains tethered to the enzyme complex. researchgate.netnih.gov

Lactone Ring Formation : The peptide chain is released from the NRPS through an intramolecular cyclization reaction. The carboxyl group of the terminal L-N-methylvaline attacks the hydroxyl group of the L-threonine residue, forming a stable pentapeptide lactone ring and releasing the 4-MHA-pentapeptide lactone intermediate. researchgate.net

Oxidative Dimerization : The final step is the head-to-tail oxidative condensation of two identical 4-MHA-pentapeptide lactone molecules. This reaction is catalyzed by a phenoxazinone synthase, which links the two precursor molecules through their anthranilate moieties to form the characteristic phenoxazinone chromophore, yielding the mature this compound molecule. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Assembly Lines

Genetic Basis of this compound Biosynthesis

The enzymatic machinery required for this compound production is encoded by a dedicated set of genes organized into a biosynthetic gene cluster (BGC). The identification and analysis of these clusters have been crucial for understanding the regulation and evolution of this metabolic pathway.

The complete BGC for actinomycin has been identified and characterized in several producing strains, notably S. chrysomallus and S. costaricanus. nih.govnih.gov

In Streptomyces chrysomallus : The actinomycin BGC spans approximately 50 kb of chromosomal DNA and contains 28 genes with biosynthetic functions. researchgate.netnih.gov A remarkable and unprecedented feature of this cluster is its genetic organization: it consists of two large inverted repeats, with the NRPS genes located in the central region. nih.govnih.gov This unique "hall of mirrors" arrangement suggests an evolutionary origin involving gene duplication. The cluster contains all the necessary genes for the synthesis of the 4-MHA precursor, the NRPS assembly line, regulatory proteins, and potential resistance/transport proteins. nih.gov

In Streptomyces costaricanus : The actinomycin BGC, designated 'acn', was identified as a 39.8 kb region containing 25 open reading frames (ORFs). nih.govnih.gov This cluster also houses the genes for 4-MHA synthesis, three distinct NRPS genes that assemble the pentapeptide lactone, and several regulatory genes. nih.govnih.gov Inactivation studies of specific genes within this cluster confirmed their roles in regulating the production of actinomycin D. nih.gov

Table 2: Components of the Actinomycin Biosynthetic Gene Cluster (acn)

| Gene Category | Function | Example Genes (from S. costaricanus) | Reference(s) |

|---|---|---|---|

| Precursor Biosynthesis | Synthesis of 4-MHA from tryptophan | Set of four genes for 4-MHA construction | nih.govnih.gov |

| Peptide Assembly | Non-Ribosomal Peptide Synthetases (NRPS) | acnD, acnE, acnN1, acnN2, acnN3 |

nih.gov |

| Regulation | Control of gene expression within the cluster | acnWU4RO (positive regulators) |

nih.govnih.gov |

| Transport/Resistance | Export of the antibiotic from the cell | acnT1, acnT2, acnT3 (putative transporters) |

nih.gov |

Regulatory Genes and Their Influence on Yield

The production of this compound, a mixture of actinomycin C1, C2, and C3, is orchestrated by a sophisticated genetic architecture within the producing organism, primarily Streptomyces chrysomallus. ncats.ioncats.iodrugfuture.com The biosynthesis is controlled by a large gene cluster, and within this cluster, specific regulatory genes play a pivotal role in modulating the yield of the final product.

A detailed analysis of the actinomycin biosynthetic gene cluster in S. chrysomallus revealed a contiguous 50 kb stretch of DNA containing 28 genes with biosynthetic functions. nih.gov The organization of this cluster is remarkable, featuring two large inverted repeats. nih.gov Within this complex, several genes are believed to have regulatory functions that influence the rate and efficiency of this compound synthesis. While the precise function of all genes is not fully elucidated, their manipulation presents a direct strategy for influencing production yields. The manipulation of such regulatory genes is a key strategy for overcoming bottlenecks in antibiotic production. nih.gov

| Gene (Example) | Putative Function in Actinomycin Biosynthesis | Influence on Yield |

| Class II Locus | Regulates the expression of actinomycin synthetase enzymes. nih.gov | Mutations can reduce synthetase activity by approximately an order of magnitude, drastically lowering yield. nih.gov |

| acmR | Putative regulatory gene within the main biosynthetic cluster. nih.gov | Its expression level is expected to directly or indirectly control the transcription of other biosynthetic genes in the cluster. |

| MbtH-like protein gene | Co-transcribed with nonribosomal peptide synthetase (NRPS) genes; its exact function remains unknown but is associated with peptide synthesis. nih.gov | Its presence and proper expression are likely essential for efficient nonribosomal peptide synthesis, a core part of this compound's structure. nih.gov |

Strategies for Optimizing Microbial Production

Enhancing the microbial production of this compound and related actinomycins involves several strategic approaches, primarily focused on genetic engineering and the optimization of fermentation conditions.

One primary strategy is the manipulation of the regulatory genes discussed previously. nih.gov Overexpressing positive regulators (activators) or deleting negative regulators (repressors) can significantly boost the transcription of the entire biosynthetic gene cluster, leading to higher yields. nih.gov This genetic approach targets the core control mechanisms of the cell's production machinery.

A second, widely used strategy is the optimization of the culture medium. The yield of antibiotics is highly sensitive to the composition of the fermentation medium. nih.govfrontiersin.org Statistical methods like Central Composite Design (CCD), Response Surface Methodology (RSM), and Artificial Neural Networks (ANN) coupled with genetic algorithms (GA) are employed to systematically optimize the concentrations of key nutritional components. nih.govfrontiersin.orgnih.gov These components often include carbon sources (e.g., glucose), nitrogen sources (e.g., soybean meal), and essential minerals. nih.govfrontiersin.org

For example, in a study to optimize the production of actinomycin V by Streptomyces triostinicus, researchers used an ANN and GA to fine-tune the concentrations of five medium components. nih.gov This data-driven approach led to a substantial increase in antibiotic yield compared to standard methods. nih.gov A similar study on Streptomyces kanamyceticus used a CCD to determine that specific concentrations of glucose and glycine (B1666218) max meal maximized the production of its bioactive compounds. frontiersin.orgnih.gov

| Optimization Strategy | Method | Example Application & Result |

| Genetic Manipulation | Overexpression of positive regulatory genes. nih.gov | Increasing the expression of an activator gene can "turn on" or enhance the activity of the entire this compound gene cluster. nih.gov |

| Medium Optimization | Artificial Neural Network (ANN) and Genetic Algorithm (GA). nih.gov | Optimized concentrations of MgSO4, NaCl, glucose, soybean meal, and CaCO3 led to a 36.7% increase in actinomycin V yield (to 452.0 mg/L) compared to RSM. nih.gov |

| Medium Optimization | Central Composite Design (CCD). frontiersin.orgnih.gov | Identified optimal concentrations of glucose (10 g/L) and soybean meal (10 g/L) to maximize antibiotic production in S. kanamyceticus. frontiersin.org |

These strategies, combining advanced genetic understanding with systematic process optimization, are crucial for improving the industrial-scale production of valuable antibiotics like this compound.

Structural Activity Relationship Sar Studies and Analog Development

Design Principles for Cactinomycin Analogs

The design of this compound analogs is a strategic process guided by the need to optimize their interaction with biological targets, primarily DNA. nih.govnih.gov The fundamental mechanism of action involves the intercalation of the planar phenoxazone chromophore between DNA base pairs and the interaction of the cyclic peptide side chains within the DNA minor groove. nih.gov This "double-action attack" serves as an attractive foundation for designing novel nucleic acid binders. nih.gov

Modifications to the phenoxazone chromophore of actinomycins have been a key area of investigation. nih.govresearchgate.net Alterations have primarily focused on introducing substituents at various positions, including the 2, 4, 6, 7, and 8 positions of the phenoxazone ring. nih.govresearchgate.net

A notable modification involves the substitution of the amino group at the 2-position. For instance, replacing the 2-amino group with a hydroxyl group to create 2-hydroxyactinomycin D was found to significantly decrease its affinity for double-stranded DNA. nih.gov However, this modification resulted in a remarkably high sequence selectivity for a single high-affinity site on single-stranded DNA templates, a level of specificity that approaches that of restriction endonucleases. nih.gov This highlights how a single modification on the chromophore can dramatically alter the binding properties and selectivity of the molecule.

Table 1: Impact of Chromophore Modification on DNA Binding

| Compound | Modification | Effect on DNA Binding |

| Actinomycin (B1170597) D | Unmodified | High affinity for double-stranded DNA |

| 2-Hydroxyactinomycin D | 2-amino group replaced by a hydroxyl group | Strongly reduced affinity for double-stranded DNA, high sequence selectivity for single-stranded DNA nih.gov |

| 7-Aminoactinomycin D | Addition of an amino group at position 7 | High affinity for certain oligonucleotides nih.gov |

The two cyclic pentapeptide lactone rings are not merely structural supports but play a crucial role in the biological activity of this compound and its analogs. nih.govresearchgate.net Modifications within these peptide moieties, such as the replacement of amino acids, have been extensively studied to understand their contribution to DNA binding and biological function. researchgate.net

Research has shown that the inhibitory activity of actinomycin analogs on RNA synthesis often correlates with their DNA binding characteristics. researchgate.net However, some modifications can uncouple these two properties. For example, an analog where D-phenylalanine replaced the D-valine residues exhibited stronger inhibition of RNA synthesis than actinomycin D, despite having a weaker binding affinity for DNA. researchgate.net This suggests that the D-valine residues, while not directly involved in DNA binding, act as important modulators of the antibiotic's biological activity. researchgate.net

Further studies have demonstrated that the inhibitory activity of actinomycin analogs can be influenced by the substituents on the cyclic peptide groups. In one study, the synthesis of thirteen actinomycin analogs revealed that two analogs containing a tyrosine (Tyr) residue were the most potent inhibitors, with IC50 values of 0.5 and 0.8 μM, respectively. researchgate.net This indicates that the introduction of specific amino acid residues can significantly enhance the desired biological effect.

Synthetic Methodologies for this compound Analogs

The generation of this compound analogs has been greatly advanced by the development of sophisticated synthetic strategies. These methods allow for the systematic modification of the this compound scaffold to produce libraries of compounds for SAR studies.

Convergent Solid-Phase Synthesis Strategies

A significant breakthrough in the synthesis of actinomycin analogs has been the development of convergent solid-phase synthesis strategies. nih.gov This approach allows for the construction of peptide-aryl-peptide conjugates modeled on natural actinomycins in a highly efficient manner. nih.gov

Key features of this methodology include:

Fmoc Solid-Phase Peptide Synthesis: This technique is used for the stepwise assembly of the peptide chains on a solid support. nih.gov

Side-Chain to Side-Chain Cyclization: The cyclic nature of the peptide moieties is achieved through cyclization while the peptide is still attached to the solid support. nih.gov

Chemoselective Cleavage: This step allows for the selective release of the synthesized peptide from the solid support. nih.gov

Segment Condensation: The final step involves the joining of the synthesized peptide segments to the chromophore. nih.gov

This convergent approach is particularly advantageous as it is compatible with the principles of combinatorial chemistry, enabling the generation of diverse libraries of analogs. nih.gov

Application of Combinatorial Chemistry in Analog Generation

Combinatorial chemistry has emerged as a powerful tool for rapidly synthesizing large and diverse libraries of chemical compounds. osdd.netnih.gov This technique involves the systematic and repetitive linking of various "building blocks" to generate a multitude of structurally related molecules. nih.gov In the context of this compound, combinatorial chemistry allows for the creation of extensive libraries of analogs by varying the amino acid sequences in the cyclic peptides and modifying the chromophore. nih.govglenresearch.com

The principles of combinatorial chemistry are well-suited for the study of peptides and oligonucleotides, which can be readily synthesized using solid-phase techniques. glenresearch.com The use of "split and mix" synthesis, for instance, allows for the creation of a unique sequence on each support bead, facilitating the generation of a vast number of distinct compounds. glenresearch.com The development of computational tools for creating and screening virtual chemical libraries in silico has further enhanced the efficiency of this process, allowing researchers to prioritize the synthesis of compounds with a higher probability of desired activity. nih.gov

Enzymatic Synthesis of Analogs

Enzymatic synthesis offers a highly specific and efficient alternative to purely chemical methods for producing this compound analogs. nih.govmdpi.comnih.gov Enzymes involved in the natural biosynthesis of actinomycin D can be harnessed to create novel derivatives.

Research has shown that detergent-treated extracts of Streptomyces antibioticus contain a methyltransferase that can catalyze the transfer of a methyl group from S-adenosylmethionine to 3-hydroxyanthranilic acid (HAA), forming 4-methyl-3-hydroxyanthranilic acid (MHA), a known precursor in actinomycin biosynthesis. nih.gov

Furthermore, the enzymatic synthesis of actinomycin D and its analogs containing N-methylalanine has been achieved using synthetic pentapeptide lactone precursors. nih.gov This process, which utilizes enzymes from Streptomyces antibioticus, demonstrates the potential of biocatalysis to generate specific this compound analogs under mild reaction conditions. nih.gov The use of enzymes offers advantages in terms of regio- and stereoselectivity, often leading to higher yields and fewer side products compared to traditional chemical synthesis. mdpi.com

Evaluation of Analog-DNA Interactions and Binding Affinities

The biological activity of this compound and its analogs is intrinsically linked to their ability to bind to DNA. mdpi.com The study of these interactions is crucial for understanding their mechanism of action and for the rational design of new derivatives. Various biophysical techniques are employed to evaluate how structural analogs of this compound interact with DNA and to quantify their binding strengths.

Detailed research has been conducted on the DNA binding properties of numerous this compound analogs, particularly those with modifications at the 7-position of the phenoxazone chromophore and within the pentapeptide lactone rings. nih.govresearchgate.net Methods such as spectrophotometry, DNA melting temperature (Tm) studies, DNA-drug dissociation analysis, and circular dichroism are utilized to characterize these interactions. nih.gov

For instance, studies on analogs with bulky aralkylamino groups at the 7-position, such as 2-pyrrolylmethylamino or 3,4-dichlorobenzylamino, have shown that these derivatives still bind effectively to DNA. nih.gov The binding constants and the kinetics of association and dissociation are key parameters determined from these experiments. nih.gov It has been observed that small substituents, like nitro or amino groups at position 7, have minimal impact on the binding affinity and kinetics. nih.gov In contrast, the introduction of bulky substituents at this position tends to decrease the binding affinity for DNA and slow down the kinetics of the interaction. nih.gov

A novel photoreactive analog, 7-azidoactinomycin D, was synthesized to further probe these interactions. Studies confirmed that this analog retains DNA binding properties—such as affinity, site size, and sequence specificity—that are comparable to the parent molecule, making it a valuable tool for photoaffinity labeling to identify specific target sites on DNA. nih.gov

Modifications to the pentapeptide lactone rings also significantly influence DNA binding. Experiments measuring DNA dissociation kinetics and thermal denaturation temperatures for analogs where the 3' amino acid was varied (e.g., pipecolic acid, proline, or azetidine-2-carboxylic acid) revealed important differences. semanticscholar.org Analysis showed that as the ring size of this amino acid decreases, both the enthalpy and entropy of activation for DNA dissociation increase. semanticscholar.org This suggests that the conformational flexibility of the peptide rings plays a critical role in the kinetics of the DNA binding process. researchgate.netsemanticscholar.org

| Analog/Modification | Method of Study | Key Findings on DNA Interaction | Reference |

|---|---|---|---|

| 7-substituted aralkylamino analogs (e.g., 2-pyrrolylmethylamino) | Spectrophotometry, DNA melting temp., Circular Dichroism | Despite bulky groups, analogs bind to DNA; the pyrrolyl analog shows increased binding affinity. | nih.gov |

| Analogs with small substituents at position 7 (nitro, amino groups) | Equilibrium and kinetic studies (Stop-flow method) | Little to no influence on DNA binding affinity or kinetics. | nih.gov |

| Analogs with bulky substituents at position 7 | Equilibrium and kinetic studies (Stop-flow method) | Decreased DNA binding affinity and slower association/dissociation kinetics. | nih.gov |

| 7-azidoactinomycin D | Spectrophotometry, Photoaffinity labeling | Retains binding affinity, site size, and sequence specificity comparable to the parent compound. | nih.gov |

| Analogs with varied 3' amino acid ring size (pipecolic acid, proline, azetidine-2-carboxylic acid) | DNA dissociation kinetics, Thermal denaturation | Enthalpy and entropy of activation increase as the amino acid ring size decreases, affecting dissociation rates. | semanticscholar.org |

| N2-substituted and C-7 substituted analogs | Equilibrium binding, Thermal denaturation | Many analogs, such as 7-methoxyactinomycin D, retain high DNA-binding affinity. | nih.gov |

Correlation Between Structural Modifications and Molecular Biological Activity

The development of this compound analogs has been driven by the goal of separating the elements responsible for biological activity from those causing high toxicity. nih.govresearchgate.net A clear correlation exists between specific structural modifications and the resulting molecular and biological activity, such as the inhibition of RNA synthesis and antitumor effects. nih.gov

Modifications have been explored in two primary regions of the molecule: the chromophoric phenoxazone ring and the two cyclic pentapeptide lactone rings. nih.govresearchgate.net

Phenoxazone Ring Modifications: Changes to the phenoxazone chromophore, particularly at positions 2, 4, 6, 7, and 8, have been investigated. nih.govresearchgate.net Introducing an amino group at position 2 or various substituents at position 7 can modulate biological activity. nih.govresearchgate.net For example, while bulky groups at position 7 can decrease DNA binding affinity, analogs like 7-methoxyactinomycin D, 7-ethoxyactinomycin D, and the 7-O-(1'-adamantoyl) ester of 7-hydroxyactinomycin D were found to be highly effective antitumor agents that strongly inhibit nucleic acid synthesis. nih.gov This indicates that a simple correlation between in vitro DNA binding affinity and in vivo biological activity is not always direct, and other factors like cellular uptake and metabolism may play a role.

Peptide Lactone Ring Modifications: The composition of the amino acids in the pentapeptide rings is a major determinant of biological activity. gpatindia.com Replacing the L-proline residues with alternatives like hydroxyproline (B1673980) or pipecolic acid can significantly alter the compound's inhibitory profile. gpatindia.com For instance, substituting both proline residues with pipecolic acid reduces both biological activity and the capacity to bind to DNA. gpatindia.com The conformation of the peptide chains, stabilized by the lactone rings, is essential for forming hydrogen bonds with the phosphodiester backbone of DNA, and alterations here can disrupt this crucial interaction. gpatindia.com The slow dissociation of this compound from DNA, which is considered key to its biological potency, is attributed to the slow conformational reversal of these tightly packed peptide rings. researchgate.net

Studies synthesizing a range of N2- and C-7-substituted analogs have established a more thorough structure-activity relationship. nih.gov Analogs such as N2-3'-Amino-n-propyl- and N2-10'-amino-n-decylactinomycin D were identified as potent antitumor agents both in vitro and in vivo, demonstrating that modifications can be made to the actinomycin molecule while preserving, and in some cases enhancing, its biological efficacy. nih.gov

| Structural Modification | Resulting Change in Biological Activity | Reference |

|---|---|---|

| Replacement of L-proline with pipecolic acid (both residues) | Reduces biological activity and DNA binding capacity. | gpatindia.com |

| Introduction of bulky groups (e.g., 3,4-dichlorobenzylamino) at position 7 | Analogs retain the ability to inhibit RNA synthesis and exhibit antitumor activity. | nih.gov |

| Modification of the 3' amino acid in the peptide ring | Affects the kinetics of DNA dissociation, which is linked to biological potency. | semanticscholar.org |

| Opening of the peptide lactone rings | Helps to separate structural elements responsible for biological activity, aiding in SAR studies. | nih.govresearchgate.net |

| Substitution with 7-methoxy, 7-ethoxy, or 7-O-(1'-adamantoyl) ester groups | Found to be effective antitumor agents in vivo and in vitro; strong inhibitors of RNA and DNA synthesis. | nih.gov |

| Substitution with N2-3'-Amino-n-propyl or N2-10'-amino-n-decyl groups | Effective antitumor agents that strongly inhibit cellular nucleic acid synthesis. | nih.gov |

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Biophysical Characterization of Cactinomycin-DNA Complexes

Spectroscopic and biophysical techniques are instrumental in characterizing the non-covalent interactions between this compound and DNA. These methods allow for the detailed examination of changes in the physical and chemical properties of both molecules upon complex formation.

UV-Vis spectroscopy is a fundamental technique used to study the binding of this compound to DNA. The interaction is characterized by hypochromic and bathochromic shifts in the absorption spectrum of the drug. nih.govmdpi.com When this compound intercalates between DNA base pairs, the close proximity to the DNA bases alters the electronic environment of the chromophore, leading to a decrease in molar absorptivity (hypochromism) and a shift of the absorption maximum to a longer wavelength (bathochromism). mdpi.com These spectral changes are indicative of an intercalative binding mode. mdpi.comresearchgate.net

Studies have shown that the binding of actinomycin (B1170597) D, a closely related compound, to single-stranded DNAs containing guanine (B1146940) residues results in hypochromic UV absorption changes similar to those observed with double-stranded duplex DNAs. nih.gov The magnitude of these spectral shifts can be used to determine the binding affinity and stoichiometry of the this compound-DNA complex. For instance, titrating a solution of this compound with increasing concentrations of DNA and monitoring the changes in the UV-Vis spectrum allows for the calculation of the binding constant.

Interactive Data Table: UV-Vis Spectral Changes of this compound upon DNA Binding

| Parameter | Observation | Implication |

|---|---|---|

| Hypochromism | Decrease in molar absorptivity | Intercalation between DNA base pairs |

| Bathochromism | Shift of absorption maximum to longer wavelengths | Altered electronic environment of the chromophore |

Fluorescence spectroscopy offers a highly sensitive method for investigating this compound-DNA interactions, often utilizing fluorescent derivatives like 7-aminoactinomycin D (7-AAD). nih.govfermentek.com 7-AAD is a fluorescent DNA binding dye that intercalates selectively at GC-rich regions of DNA. biotium.com Upon binding to DNA, the fluorescence properties of 7-AAD are significantly altered. nih.govnih.gov

A dramatic enhancement in fluorescence intensity is a key feature observed when 7-aminoactinomycin D binds to certain single-stranded DNAs. nih.gov This is accompanied by a notable hypsochromic shift (a shift to a shorter wavelength) of about 40 nm in the emission spectrum and an increase in fluorescence emission anisotropy. nih.gov The fluorescence lifetime of 7-AAD also changes upon binding to single-stranded DNA, with an increased fraction of a longer lifetime component (around 2 ns) compared to the predominantly shorter lifetime of the free drug (approximately 0.5 ns). nih.gov These changes in fluorescence provide detailed information about the binding event and the local environment of the fluorophore within the DNA complex. nih.govspringernature.com

Interactive Data Table: Fluorescence Characteristics of 7-Aminoactinomycin D-DNA Complex

| Parameter | Change upon DNA Binding | Significance |

|---|---|---|

| Fluorescence Intensity | Dramatic enhancement (up to 37-fold with ssDNA) nih.gov | Indicates strong interaction and altered environment |

| Emission Maximum | ~40 nm hypsochromic shift nih.gov | Change in the polarity of the microenvironment |

| Fluorescence Lifetime | Increase in the 2-ns lifetime component nih.gov | Altered excited state dynamics |

| Emission Anisotropy | Increase nih.gov | Reduced rotational mobility of the bound molecule |

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound-DNA complexes in solution. nih.govrcsb.org Both 1H and 31P NMR are employed to probe the specific interactions between the drug and DNA. nih.govscilit.com

1H NMR studies can reveal the geometry of the complex by analyzing the chemical shifts of the protons on both the this compound molecule and the DNA. nih.gov For example, studies on actinomycin D have shown that the phenoxazone ring intercalates into the DNA, and specific hydrogen bonds are formed between the peptide side chains and the guanine bases in the minor groove. researchgate.net The observation of intermolecular Nuclear Overhauser Effects (NOEs) between the drug and DNA protons provides direct evidence of their spatial proximity. researchgate.net

31P NMR is sensitive to the conformation of the DNA backbone. nih.govscilit.com The binding of this compound can induce changes in the 31P chemical shifts, indicating alterations in the phosphodiester backbone geometry upon intercalation. Studies on actinomycin D have revealed that the binding can lead to significant changes in 31P chemical shifts, which can be used to characterize the formation of 1:1 and 2:1 drug-DNA complexes. nih.gov

Interactive Data Table: Key NMR Observables for this compound-DNA Interaction

| NMR Technique | Observable | Information Gained |

|---|---|---|

| 1H NMR | Chemical shift changes, NOEs nih.govresearchgate.net | Binding geometry, specific drug-DNA contacts |

| 31P NMR | Chemical shift changes nih.govscilit.com | Conformational changes in the DNA backbone |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in DNA upon binding to ligands like this compound. nih.govcreative-proteomics.comnih.gov The CD spectrum of DNA is sensitive to its helical structure. creative-proteomics.com The interaction with this compound can induce significant changes in the DNA CD spectrum, providing insights into the binding mode.

Typically, the CD spectrum of B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. mums.ac.ir The intercalation of this compound can cause changes in the intensity and position of these bands, reflecting alterations in the DNA structure. mums.ac.ir Furthermore, an induced CD (ICD) signal can appear in the absorption region of the achiral chromophore of this compound as it becomes optically active upon binding to the chiral DNA molecule. creative-proteomics.com The characteristics of this ICD signal can provide information about the orientation of the chromophore within the DNA binding site. springernature.com

Interactive Data Table: Circular Dichroism Spectral Changes in DNA upon this compound Binding

| Spectral Feature | Observation | Interpretation |

|---|---|---|

| Intrinsic DNA CD Bands | Changes in intensity and/or position of the ~275 nm and ~245 nm bands mums.ac.ir | Alteration of DNA helical structure |

| Induced CD (ICD) Signal | Appearance of a CD signal in the this compound absorption region creative-proteomics.com | Asymmetric arrangement of the chromophore in the DNA binding site |

Force spectroscopy, often performed using atomic force microscopy (AFM), is a single-molecule technique used to investigate the mechanical aspects of this compound-DNA interactions. uni-bielefeld.de This method involves stretching a single DNA molecule and measuring the force required to induce conformational changes, such as melting of the double helix.

Studies on actinomycin D have shown that the binding of the drug is strongly influenced by the mechanical tension on the DNA. researchgate.netnih.gov Applying force to destabilize the DNA double helix exponentially facilitates the slow association and dissociation rates of the drug. researchgate.netnih.gov This suggests that major deformations in the DNA duplex are a prerequisite for this compound binding, supporting a model where the drug binds to partially melted DNA structures, such as those found in transcription bubbles. researchgate.netnih.gov These findings provide a quantitative understanding of the kinetics and thermodynamics of binding at the single-molecule level.

Interactive Data Table: Findings from Force Spectroscopy of this compound-DNA Interactions

| Experimental Condition | Observation | Conclusion |

|---|---|---|

| Stretching of single DNA molecule in the presence of this compound | Force-dependent facilitation of drug association and dissociation researchgate.netnih.gov | DNA duplex deformation is a key step in the binding mechanism |

Circular Dichroism (CD) Spectroscopy

Electrophoretic and Mass Spectrometric Approaches

Electrophoretic and mass spectrometric techniques provide complementary information about the stoichiometry, stability, and composition of this compound-DNA complexes.

Electrophoretic mobility shift assays (EMSA), also known as gel shift assays, are used to study the binding of this compound to DNA. wikipedia.orgthermofisher.comnih.govnih.gov This technique is based on the principle that a DNA fragment bound to a ligand will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA. thermofisher.com The formation of a this compound-DNA complex results in a "shifted" band on the gel. wikipedia.org This method can be used to determine the binding affinity and to identify if multiple drug molecules are binding to a single DNA fragment. wikipedia.org For example, 7-aminoactinomycin D has been shown to comigrate with single-stranded DNAs in polyacrylamide gels. nih.gov

Mass spectrometry (MS), particularly electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-TOF MS), is a powerful tool for characterizing this compound and its non-covalent complexes with DNA. nih.govnih.govidtdna.com ESI-MS can be used to determine the stoichiometry of the drug-DNA complex by measuring the mass of the intact, non-covalent assembly. nih.gov MALDI-TOF MS is effective for the rapid detection and characterization of actinomycins. nih.gov These techniques provide precise molecular weight information, confirming the composition of the complexes and allowing for the study of binding specificity with different DNA sequences. nih.govidtdna.com

Interactive Data Table: Summary of Electrophoretic and Mass Spectrometric Approaches

| Technique | Principle | Information Obtained |

|---|---|---|

| Electrophoretic Mobility Shift Assay (EMSA) | Slower migration of drug-DNA complex in a gel thermofisher.com | Binding affinity, stoichiometry, complex stability wikipedia.orgnih.gov |

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Ionization of intact non-covalent complexes nih.gov | Precise mass and stoichiometry of the drug-DNA complex nih.gov |

| MALDI-TOF Mass Spectrometry | Ionization of molecules from a matrix nih.gov | Rapid detection and structural characterization of this compound nih.gov |

Microchip Electrophoresis for DNA-Drug Interaction Studies

Microchip electrophoresis (MCE) has emerged as a rapid and highly sensitive method for investigating the interactions between DNA and small molecule drugs like this compound (also known as actinomycin D). nih.govencyclopedia.pub This miniaturized form of capillary electrophoresis allows for the precise manipulation of picoliter volumes of samples and reagents, leading to faster and more efficient separations compared to traditional methods. encyclopedia.pubnih.gov